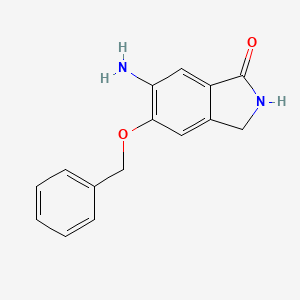
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and benzyloxy groups in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The amino and benzyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
6-Amino-5-bromoquinoxaline: This compound shares the amino group but has a different core structure and substituent.
6-Amino-5-carboxamidouracil: Similar in having an amino group, but differs in the core structure and functional groups.
6-Amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole: Another compound with an amino group, but with a different heterocyclic core.
Uniqueness
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the isoindoline core with amino and benzyloxy groups. This unique structure allows for distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
6-amino-5-phenylmethoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C15H14N2O2/c16-13-7-12-11(8-17-15(12)18)6-14(13)19-9-10-4-2-1-3-5-10/h1-7H,8-9,16H2,(H,17,18) |
InChIキー |
PPFFWUNHYBKKEG-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C=C2C(=O)N1)N)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)


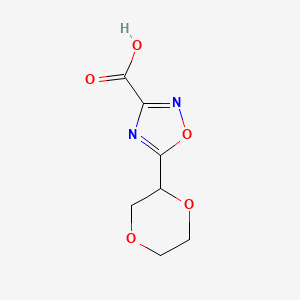
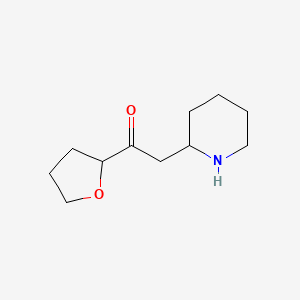
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
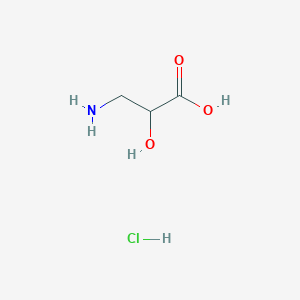
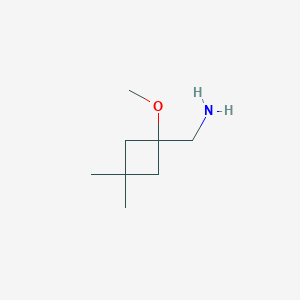
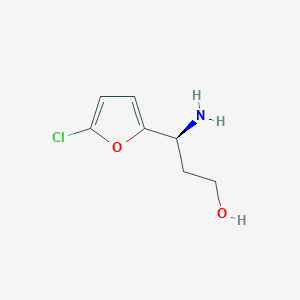
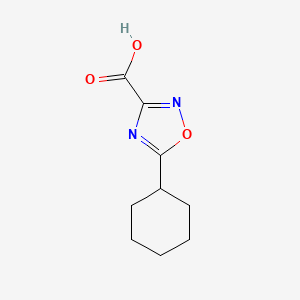
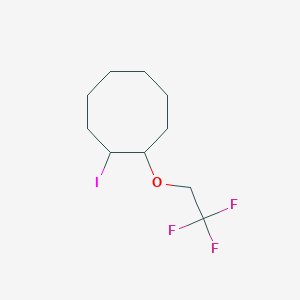
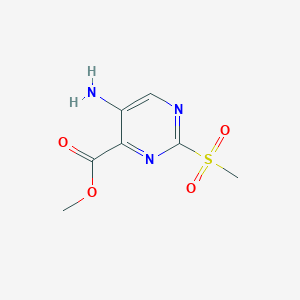
![[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)
